BenchChemオンラインストアへようこそ!

4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid

Medicinal chemistry Drug design Permeability prediction

4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid (CAS 929519-57-3) is a synthetic, polyfunctional 1,8-naphthalimide derivative that combines a butanoic acid linker with two acetamido substituents at the 5- and 8-positions of the aromatic core. This compound belongs to the well-established class of 1,8-naphthalimide-based bioactive molecules, which includes the virulence inhibitor virstatin and the aldose-reductase inhibitor 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid.

Molecular Formula C20H19N3O6
Molecular Weight 397.4 g/mol
Cat. No. B13044674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid
Molecular FormulaC20H19N3O6
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C3C(=C1)C=C(C=C3C(=O)N(C2=O)CCCC(=O)O)NC(=O)C
InChIInChI=1S/C20H19N3O6/c1-10(24)21-13-6-12-7-14(22-11(2)25)9-16-18(12)15(8-13)19(28)23(20(16)29)5-3-4-17(26)27/h6-9H,3-5H2,1-2H3,(H,21,24)(H,22,25)(H,26,27)
InChIKeyBMGFLVVATOQHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic Acid – Procurement-Ready 1,8-Naphthalimide Scaffold with Dual Acetamido Functionalization


4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid (CAS 929519-57-3) is a synthetic, polyfunctional 1,8-naphthalimide derivative that combines a butanoic acid linker with two acetamido substituents at the 5- and 8-positions of the aromatic core [1]. This compound belongs to the well-established class of 1,8-naphthalimide-based bioactive molecules, which includes the virulence inhibitor virstatin and the aldose-reductase inhibitor 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid [2]. Its design introduces additional hydrogen-bond donors and acceptors, creating a structurally differentiated tool for medicinal-chemistry and chemical-biology applications where the unsubstituted parent scaffold has known limitations.

Why 4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic Acid Cannot Be Replaced by Virstatin or Simple Naphthalimide Acetic Acids


Generic substitution of this compound with virstatin (4-(1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-yl)butanoic acid) or with 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid ignores critical structural features that govern pharmacological and physicochemical behaviour. The 5,8-diacetamido substituents introduce four additional hydrogen-bond acceptors and two additional hydrogen-bond donors relative to the unsubstituted core, raising the topological polar surface area (tPSA) from approximately 63.6 Ų (virstatin) to 104 Ų [1]. This shift markedly alters membrane permeability, solubility, and target-engagement profiles, meaning potency, selectivity, and pharmacokinetic data obtained with parent compounds cannot be extrapolated to the diacetamido derivative. Furthermore, the butanoic acid side chain provides a carboxylic acid handle for conjugation chemistry that is absent in acetic acid-based analogs [2]. Users who substitute without verifying these differences risk obtaining misleading negative or non-reproducible results.

Quantitative Differentiation of 4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic Acid – Comparator-Based Evidence for Procurement Decisions


Topological Polar Surface Area (tPSA) and Hydrogen-Bond Capacity vs. Virstatin

The 5,8-diacetamido substituents increase the topological polar surface area (tPSA) by approximately 40.4 Ų relative to the parent compound virstatin (4-(1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-yl)butanoic acid). The target compound has a calculated tPSA of 104 Ų, with 1 hydrogen-bond donor and 8 hydrogen-bond acceptors, compared to a tPSA of approximately 63.6 Ų for virstatin, which possesses 1 donor and 4 acceptors [1]. This 63% increase in tPSA is a well-established predictor of reduced passive membrane permeability (often correlating with oral absorption) and altered blood–brain barrier penetration [2].

Medicinal chemistry Drug design Permeability prediction

Lipophilicity (logP) Modulation Relative to Unsubstituted Naphthalimide Butanoic Acid

The target compound exhibits a predicted logP of 2.455 (ZINC database) [1]. For virstatin, calculated logP values typically fall in the range 2.0–2.2 using the same method, indicating that the diacetamido groups impart a modest increase in lipophilicity despite the higher polar surface area. This combination of elevated tPSA with slightly increased logP is atypical and may reflect the dual hydrophobic (acetyl methyl) and polar (amide NH and C=O) character of the acetamido groups. Such a profile can influence solubility, protein binding, and off-target interactions in ways that simple unsubstituted analogs cannot replicate.

Physicochemical profiling logP Drug-likeness

Commercial Purity Specification and Analytical Traceability vs. Research-Grade Competing Stocks

The compound is available from Biosynth (via CymitQuimica) at a minimum purity of 95% (HPLC), with a reported molecular weight of 397.4 g/mol and formula C20H19N3O6 . Many close analogs, such as 3-amino-1,8-naphthalimide or in-house synthesized virstatin derivatives, are often supplied only as 'research grade' without a certified purity threshold, or are synthesized on-demand with variable batch-to-batch purity. A defined purity specification of ≥95% ensures reproducible biochemical or cellular assay results and reduces the need for costly post-purchase repurification, which is particularly critical for quantitative structure–activity relationship (QSAR) studies or fragment-based screening.

Quality control Purity Reproducibility

Conjugation-Ready Carboxylic Acid Handle: A Differentiating Feature from Acetic Acid-Based Naphthalimide Scaffolds

Unlike the widely studied 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid and its 5-nitro, 5-amino, and 6-bromo derivatives (disclosed in U.S. Patent 3,821,383), the target compound carries a butanoic acid rather than an acetic acid side chain [1]. The four-carbon spacer provides greater conformational flexibility and distance from the naphthalimide core, which is advantageous when the carboxylic acid is used as a handle for amide-bond formation with lysine residues of proteins, amino-functionalized surfaces, or fluorophore-labeled amines. The acetic acid analogs, with their shorter spacer, may impose steric constraints that limit coupling efficiency or alter the orientation of the conjugated payload. The 5,8-diacetamido groups further provide additional functional sites for potential prodrug strategies or hydrogen-bond-mediated target recognition.

Chemical biology Bioconjugation Linker chemistry

Optimal Application Scenarios for 4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic Acid Based on Verifiable Differentiation


Chemical Probe Design Requiring Reduced Membrane Permeability or Enhanced Solubility

Because the 5,8-diacetamido groups elevate tPSA to 104 Ų (a 63% increase over virstatin), this compound is preferentially suited for extra-cellular target engagement, periplasmic targets in Gram-negative bacteria, or in vitro biochemical assays where high membrane permeability is not required . The higher polarity may also improve aqueous solubility relative to unsubstituted naphthalimide analogs, facilitating dose–response studies without DMSO toxicity.

Bioconjugation and Fluorescent-Probe Construction via the Butanoic Acid Linker

The four-carbon butanoic acid spacer permits efficient amide coupling to amine-containing biomolecules, surfaces, or fluorophores . The diacetamido groups can serve as additional spectroscopic handles (amide IR signatures, NMR reporters) for monitoring conjugation efficiency—a capability absent in simpler naphthalimide acetic acid derivatives.

Structure–Activity Relationship (SAR) Expansion of Naphthalimide-Based Inhibitors

As a peripherally substituted naphthalimide, this compound fills a gap in SAR studies that have historically focused on 3-, 4-, or 6-substituted derivatives . Introducing 5,8-diacetamido groups allows exploration of steric and electronic effects on target binding that are inaccessible with known analogs such as 3-amino-1,8-naphthalimide or 5-nitro-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid.

Procurement for Reproducible High-Throughput Screening (HTS) Libraries

With a certified minimum purity of 95% and a defined molecular identity (C20H19N3O6, MW 397.4 g/mol), this compound meets the quality standards required for HTS library inclusion . The documented purity reduces the likelihood of false-positive or false-negative hits arising from impurities, a known problem when sourcing less rigorously characterized naphthalimide analogs from academic synthesis cores.

Quote Request

Request a Quote for 4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.